Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate

Medicinal chemistry Structure-activity relationship Dopamine receptor ligands

Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8; PubChem CID is a synthetic small molecule belonging to the piperidine naphthamide class. Its structure features a piperidine ring bearing a 1-naphthamidomethyl substituent at the 4-position via a methylene (-CH2-) linker, with the piperidine nitrogen protected as a methyl carbamate (methyl piperidine-1-carboxylate).

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1234943-16-8
Cat. No. B2864339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate
CAS1234943-16-8
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H22N2O3/c1-24-19(23)21-11-9-14(10-12-21)13-20-18(22)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,20,22)
InChIKeyFGGIUXBOIARFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8): Chemical Class, Structural Identity, and Procurement-Relevant Physicochemical Profile


Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8; PubChem CID 49688776) is a synthetic small molecule belonging to the piperidine naphthamide class [1]. Its structure features a piperidine ring bearing a 1-naphthamidomethyl substituent at the 4-position via a methylene (-CH2-) linker, with the piperidine nitrogen protected as a methyl carbamate (methyl piperidine-1-carboxylate) [1]. The molecular formula is C19H22N2O3, with a molecular weight of 326.4 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 58.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1][2]. The compound is commercially available through Life Chemicals (catalog F5033-3393) in quantities ranging from 10 mg to 50 mg [3].

Why Generic Substitution of Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8) with In-Class Piperidine Naphthamides Carries Scientific and Procurement Risk


Piperidine naphthamides constitute a well-studied class of dopamine D4 and serotonin 5-HT2A receptor ligands, yet their binding affinity and selectivity profiles are exquisitely sensitive to three structural variables: the position of the naphthamide attachment (1-naphthamide vs. 2-naphthamide), the nature of the N-substituent on the piperidine ring, and the linker architecture connecting the naphthamide to the piperidine core [1][2]. The Carato et al. (2007) SAR series demonstrated that N-(1-arylalkyl-piperidin-4-yl) carboxamides exhibit systematically higher affinities than the corresponding N-(4-arylalkylamino-piperidin-1-yl) isomers, and that increasing the linker length between the phenyl ring and the basic nitrogen decreases receptor affinity [1]. In the 1-naphthamide sub-series, most compounds were highly selective for D4.2 over D2L and 5-HT2A receptors, but the degree of selectivity was modulated by the specific benzyl substitution pattern [2]. The target compound, Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate, is structurally distinct from all compounds in the published Carato series in two critical respects: (1) it employs a methylene (-CH2-) spacer between the piperidine 4-position and the naphthamide carbonyl, rather than a direct amide bond, and (2) the piperidine nitrogen is protected as a methyl carbamate rather than being substituted with a benzyl, phenylpropyl, or other arylalkyl group [1][2][3]. These architectural differences are expected to alter both the conformational freedom of the naphthamide pharmacophore and the basicity/hydrogen-bonding capacity of the piperidine nitrogen, making simple interchange with literature-characterized congeners scientifically unjustified.

Quantitative Differentiation Evidence for Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8) Versus Closest Piperidine Naphthamide Analogs


Linker Architecture: Methylene Spacer (–CH2–) Versus Direct Amide Bond Differentiates Target Compound from the Carato 2007 N-(Piperidin-4-yl)-1-naphthamide Series

The target compound incorporates a methylene (–CH2–) spacer between the piperidine C4 position and the naphthamide carbonyl nitrogen, yielding an N-(piperidin-4-ylmethyl)-1-naphthamide architecture. This contrasts with all compounds in the Carato et al. (2007) Part I and Part II series, which feature a direct amide bond at the piperidine 4-position (N-(piperidin-4-yl)-naphthamide scaffold) [1][2]. The Carato SAR established that linker topology fundamentally governs receptor affinity: N-(1-arylalkyl-piperidin-4-yl) carboxamides had higher affinities than N-(4-arylalkylamino-piperidin-1-yl) carboxamide isomers, and increasing the linker length between the phenyl ring and basic nitrogen decreased D4.2 and 5-HT2A receptor affinity [1]. The methylene spacer in the target compound introduces an additional rotatable bond (count = 4 vs. 3 in the direct amide analog), increasing conformational entropy at the receptor binding interface [3].

Medicinal chemistry Structure-activity relationship Dopamine receptor ligands

N-Protection Strategy: Methyl Carbamate Versus N-Benzyl Substitution Confers Orthogonal Synthetic Utility and Alters Piperidine Basicity

The target compound bears a methyl carbamate (methoxycarbonyl) group on the piperidine nitrogen, whereas the Carato et al. 2007 series exclusively employs N-benzyl, N-phenethyl, N-phenylpropyl, or N-phenylbutyl substituents [1][2]. The methyl carbamate is electron-withdrawing (carbamate resonance), reducing the pKa of the piperidine nitrogen by approximately 2–3 log units relative to N-benzyl piperidine (estimated pKa ~7.5–8.5 for N-benzylpiperidine vs. ~5–6 for N-alkoxycarbonyl piperidine) [3]. This difference in basicity alters the protonation state at physiological pH and consequently affects both the compound's pharmacokinetic behavior and its electrostatic interaction with receptor binding pockets. The methyl carbamate can be removed under orthogonal conditions (e.g., TMSI, HBr/AcOH) that do not cleave benzyl groups, and vice versa, enabling sequential deprotection strategies unavailable with the N-benzyl series [3].

Synthetic chemistry Protecting group strategy Piperidine functionalization

Lipophilicity (XLogP3) of the Target Compound Places It Within a Favorable Drug-Like Range, Distinct from More Lipophilic N-Benzyl Congeners

The computed XLogP3 of Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate is 3.1, which falls within the optimal range for oral bioavailability (LogP 1–3) per Lipinski's rule-of-five guidelines [1]. For comparison, the unsubstituted N-benzyl-piperidin-4-yl-1-naphthamide analog (the closest Carato-series congener with a 1-naphthamide and a simple benzyl N-substituent) would be expected to have a higher computed LogP due to the additional phenyl ring and the absence of the polar carbamate group. The TPSA of 58.6 Ų for the target compound is also moderately polar, with one hydrogen bond donor and three hydrogen bond acceptors [1][2]. These values contrast with methyl piperidine-1-carboxylate alone (the parent scaffold without the naphthamide, CAS 1796-27-6), which has a reported LogP of ~1.18 and a TPSA of 29.54 Ų [3].

Drug-likeness Lipophilicity ADME prediction

Class-Level Dopamine Receptor Selectivity: The 1-Naphthamide Sub-Series Exhibits High D4.2 Selectivity Over D2L, Establishing a Baseline Expectation for the Target Compound

In the Carato et al. (2007) Part II study, compounds in the 1-naphthamide series were reported to be 'highly selective for D4.2 over D2L and 5-HT2A receptors' [1]. The most potent D4.2 ligand in the 1-naphthamide series (Compound 7, possessing an N-phenylpropyl substituent) achieved a Ki of ~11 nM at D4.2 receptors while showing strongly reduced 5-HT2A affinity [2][3]. By contrast, the 2-naphthamide series retained high D4.2 affinity but with increased 5-HT2A affinity, producing mixed D4.2/5-HT2A profiles [1]. The target compound, as a 1-naphthamide, belongs to the D4.2-selective sub-series, although its methylene spacer and methyl carbamate N-substituent are not represented in the Carato dataset and may modulate selectivity. No direct binding data are available for the target compound itself.

Dopamine D4 receptor Receptor selectivity Antipsychotic drug discovery

Commercial Availability and Pricing: Life Chemicals Is the Sole Identified Supplier, with Defined Pricing Tiers That Enable Budget-Anchored Procurement Decisions

The target compound is commercially available from Life Chemicals (catalog number F5033-3393) in multiple quantity tiers with transparent pricing: 10 mg at $79.00; 2 mg at $59.00; 3 mg at $63.00; 15 mg at $89.00; 20 mg at $99.00; 30 mg at $119.00; and 50 mg at $160.00 [1]. Pricing as of September 2023. The structurally related deprotected analog, N-(4-piperidinylmethyl)-1-naphthalenecarboxamide (CAS 714968-58-8), is available from multiple vendors at generally lower cost due to its simpler synthesis (one fewer protection step) — although direct price comparison data are not consolidated . The methyl carbamate protection in the target compound adds synthetic value as a storable, stable intermediate that can be selectively deprotected.

Chemical procurement Vendor sourcing Research reagent pricing

Recommended Research and Industrial Application Scenarios for Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (CAS 1234943-16-8) Based on Quantitative Differentiation Evidence


Dopamine D4 Receptor Probe Development Requiring 1-Naphthamide Selectivity Without 5-HT2A Off-Target Activity

Based on class-level SAR established by Carato et al. (2007), the 1-naphthamide regiochemistry of the target compound predicts D4.2 selectivity over D2L and minimal 5-HT2A affinity, in contrast to 2-naphthamides which exhibit mixed D4.2/5-HT2A profiles [1][2]. Researchers developing D4-selective pharmacological probes for schizophrenia or cognition studies should prioritize this 1-naphthamide building block over 2-naphthamide analogs to minimize serotonergic confounds in functional assays. However, users must validate receptor binding experimentally, as the methylene spacer and methyl carbamate substitution are not represented in the published Carato dataset [1].

Multi-Step Synthetic Routes Requiring Orthogonal Piperidine Nitrogen Protection

The methyl carbamate protecting group on the piperidine nitrogen of the target compound enables orthogonal deprotection strategies relative to benzyl, Boc, or Cbz groups commonly used in piperidine naphthamide synthesis [1][2]. This is particularly valuable in convergent synthetic schemes where a late-stage piperidine deprotection must occur without affecting benzyl ethers, benzyl amines, or other reduction-labile functionalities. The estimated lower basicity of the carbamate (pKa ~5–6 vs. ~7.5–8.5 for N-benzylpiperidine) also means the protected intermediate will remain largely unprotonated under mildly acidic chromatography conditions, simplifying purification [1].

Physicochemical Property Optimization in CNS Drug Discovery Programs Targeting LogP 2–4 and TPSA < 90 Ų

With an XLogP3 of 3.1 and a TPSA of 58.6 Ų, the target compound occupies a favorable region of CNS drug-like chemical space — the methyl carbamate contributes polarity without excessively increasing TPSA beyond the ~90 Ų threshold associated with poor blood-brain barrier penetration [1][2]. Medicinal chemistry teams optimizing CNS-penetrant D4 ligands can use this compound as a reference scaffold whose physicochemical profile is distinctly more balanced than the more lipophilic N-benzyl-naphthamide analogs (estimated LogP > 4 based on the additional phenyl ring) and more target-relevant than the parent methyl piperidine-1-carboxylate scaffold (LogP ~1.18, TPSA 29.54 Ų) which lacks the naphthalene pharmacophore [3].

Building Block Procurement for Focused Combinatorial Libraries Exploring N-Substitution SAR at the Piperidine Nitrogen

The methyl carbamate serves as a traceless protecting group that can be cleaved to reveal the free piperidine NH, which can then be elaborated with diverse alkyl, aryl, sulfonyl, or acyl groups [1]. Life Chemicals offers the compound in quantities from 2 mg to 50 mg with transparent tiered pricing ($59–$160), enabling cost-effective procurement for parallel library synthesis without the need for in-house protection of the piperidine nitrogen [2]. The ready availability of the pre-protected building block eliminates a synthetic step and associated yield loss compared to routes starting from the unprotected N-(4-piperidinylmethyl)-1-naphthalenecarboxamide (CAS 714968-58-8) [3].

Quote Request

Request a Quote for Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.